![molecular formula C18H17ClN2 B8788231 Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- CAS No. 59455-94-6](/img/structure/B8788231.png)
Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- is a derivative of quinazoline, a heterocyclic compound with a double-ring structure consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves the condensation of anthranilic acid or its derivatives with various reagents. For Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]-, one common method involves the reaction of 4-chloroanthranilic acid with triethyl orthoformate to form the corresponding quinazoline derivative .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs scalable and efficient synthetic routes. The use of acid chlorides, anhydrides, and formates in cyclization reactions allows for the preparation of various 2,4-disubstituted quinazoline derivatives in moderate to good yields . These methods are flexible and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Cyclization Reactions: Cyclization with acid chlorides or anhydrides can form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, triethyl orthoformate, formamide, and various nucleophiles. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include substituted quinazolines, quinazoline N-oxides, and fused heterocyclic systems .
Scientific Research Applications
Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that are crucial for cancer cell proliferation and survival . The compound may also interact with other molecular targets, contributing to its anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Erlotinib: An anti-cancer drug that inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Prazosin: An alpha-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- is unique due to its specific substituents, which confer distinct biological activities and pharmacological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
59455-94-6 |
|---|---|
Molecular Formula |
C18H17ClN2 |
Molecular Weight |
296.8 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4-chloroquinazoline |
InChI |
InChI=1S/C18H17ClN2/c1-18(2,3)13-10-8-12(9-11-13)17-20-15-7-5-4-6-14(15)16(19)21-17/h4-11H,1-3H3 |
InChI Key |
FYLZBCRPYWYANT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



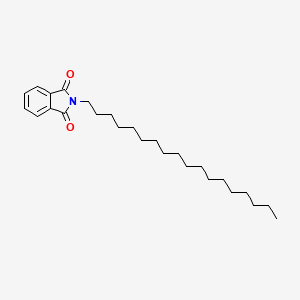

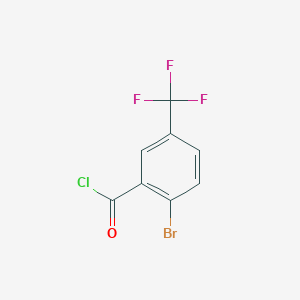
![4-Cyclopropyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B8788179.png)
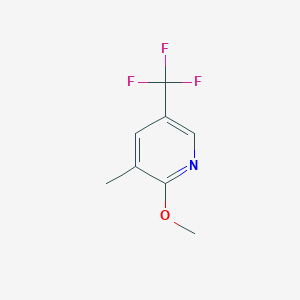
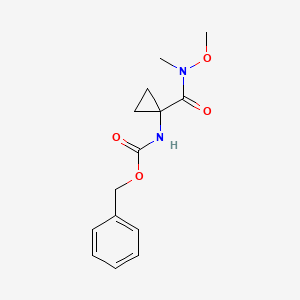
![5-azido-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8788191.png)
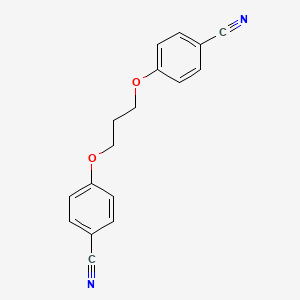
![[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II)](/img/structure/B8788215.png)


